1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C8H9N3OS/c12-7(6-4-10-11-5-6)3-8-9-1-2-13-8/h1-2,4-5,7,12H,3H2,(H,10,11) |
InChI Key |
GSWYVGMMRBWCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Biological Activity
The compound 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4OS |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 1-(1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol |
| SMILES | CC(C(=O)N1C=CC=N1)N2C=CS=C(N2)C(=O)N |
This compound features a pyrazole ring and a thiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing both pyrazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to possess cytotoxic effects against various cancer cell lines. In particular, thiazole derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiazole-containing compounds. A study demonstrated that thiazole derivatives show promising activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A specific study found that certain thiazole-pyrazole hybrids significantly reduced seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy .
The biological activity of 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole and thiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds can interfere with various signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several pyrazole-thiazole derivatives on human cancer cell lines. The results showed that one derivative exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer activity .
Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The most active compound demonstrated an MIC of 8 µg/mL against both pathogens, showcasing the potential for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Thiazole Hybrids
Compounds combining pyrazole and thiazole rings are prevalent in medicinal chemistry. Key comparisons include:
{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone ()
- Structure: Features a chlorophenyl-substituted thiazole and a hydroxyphenylmethanone group attached to pyrazole.
- Activity : Exhibits anti-inflammatory effects via COX-2 inhibition, with compounds 6c and 6e showing 65–70% hemolysis inhibition (vs. celecoxib standard) .
- Synthesis : Synthesized from hydrazine derivatives and formylchromones, yielding 60–75% products .
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole ()
Comparison Table 1: Pyrazole-Thiazole Hybrids
Ethanolic Derivatives with Varied Heterocycles
Compounds sharing the ethan-1-ol backbone but differing in heterocyclic attachments:
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol ()
- Structure : Incorporates a piperidine-thiadiazole moiety.
- Activity: Acts as a glutaminase 1 (GLS1) inhibitor with IC₅₀ values in the nanomolar range. Demonstrated efficacy in cancer cell lines .
- Synthesis : Utilized asymmetric hydrogenation and Suzuki coupling, yielding 15–43% .
(S)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol ()
- Structure : Substitutes thiazole with imidazole and dichlorophenyl.
Comparison Table 2: Ethanolic Derivatives
Substituent Effects on Physicochemical Properties
Modifications to the thiazole or pyrazole rings significantly alter solubility, stability, and bioavailability:
- N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1,3-thiazol-2-yl)quinoline-4-carboxamide (): The trifluoromethyl group increases lipophilicity, aiding membrane permeability .
Preparation Methods
Synthetic Strategies for 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol
General Approach
The synthesis generally involves constructing the pyrazole and thiazole rings separately or in tandem, followed by linking them through an ethan-1-ol side chain. The key steps include:
- Formation of substituted pyrazole derivatives, often starting from β-diketones or 1,3-diketones reacting with hydrazines.
- Construction of thiazole rings via cyclization reactions involving α-halocarbonyl compounds and thiourea derivatives or related precursors.
- Coupling of the pyrazole and thiazole units through nucleophilic substitution or condensation reactions.
- Introduction of the ethan-1-ol moiety typically by reduction or selective functional group manipulation.
Specific Synthetic Routes
Pyrazole Formation and Functionalization
A common route to pyrazole derivatives involves:
- Reaction of substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran at low temperature to yield ethyl 2,4-dioxo-4-arylbutanoates.
- Subsequent reaction with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
- Reduction of the carboethoxy group by lithium aluminum hydride in tetrahydrofuran to give (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols.
- Oxidation of these methanols using 2-iodoxybenzoic acid in dimethyl sulfoxide to afford 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes.
These pyrazole aldehydes can be converted to nitriles or carbothioamides, which are useful intermediates for further heterocycle formation.
Thiazole Ring Construction
Thiazole rings are commonly synthesized via cyclocondensation reactions:
- Carbothioamide intermediates react with substituted phenacyl bromides in ethanol under reflux conditions to form 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives.
- Alternatively, reactions of pyrazoline-thioamides with α-haloketones or related electrophiles in ethanol with triethylamine yield thiazole-containing heterocycles in good yields (77–87%).
Formation of the Ethan-1-ol Linker
The ethan-1-ol moiety linking the pyrazole and thiazole rings can be introduced by:
- Reduction of keto or aldehyde intermediates adjacent to the heterocyclic rings using hydride reagents (e.g., lithium aluminum hydride).
- Selective oxidation and subsequent nucleophilic substitution to install the hydroxyl group on the ethane chain connecting the two rings.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Substituted acetophenone + diethyl oxalate + KOtBu | THF, 0 °C to RT | Ethyl 2,4-dioxo-4-arylbutanoate | 70-85 |
| 2 | Product (step 1) + phenylhydrazine | EtOH, reflux | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | 75-90 |
| 3 | Product (step 2) + LiAlH4 | THF, RT | (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol | 65-80 |
| 4 | Product (step 3) + 2-iodoxybenzoic acid | DMSO, RT | 5-Aryl-1-phenyl-1H-pyrazole-3-carbaldehyde | 60-75 |
| 5 | Pyrazole carbothioamide + phenacyl bromide | EtOH, reflux | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | 70-85 |
| 6 | Keto intermediate + LiAlH4 | THF, RT | 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol | 60-80 |
Analytical Characterization and Research Data
Spectral Data
- Proton Nuclear Magnetic Resonance (1H NMR): Characteristic signals for pyrazole protons appear as singlets or doublets in the aromatic region (δ 7.0–8.0 ppm). Ethan-1-ol methylene protons resonate in the δ 3.0–4.5 ppm range, often as multiplets due to coupling with hydroxyl and adjacent heteroatoms.
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): Signals for thiazole carbons appear downfield (δ 160–170 ppm), while pyrazole carbons resonate between δ 100–150 ppm. The ethan-1-ol carbon signals are typically found around δ 60–70 ppm.
- Mass Spectrometry (MS): Molecular ion peaks confirm the molecular weight consistent with the combined pyrazole-thiazole ethan-1-ol structure.
- Infrared Spectroscopy (IR): Characteristic O–H stretching vibrations appear around 3200–3500 cm⁻¹, along with heterocyclic ring vibrations.
Yield and Purity
Syntheses reported in literature typically achieve yields ranging from 60% to 87%, depending on the substituents and reaction conditions. Purity is confirmed by chromatographic methods and spectral data consistency.
Crystallographic Data
Single-crystal X-ray diffraction studies on related pyrazole-thiazole compounds confirm the planar nature of the heterocyclic rings and the conformation of the ethan-1-ol linker. The dihedral angles between the pyrazole and thiazole rings are small, indicating conjugation and potential biological activity.
Summary Table of Key Preparation Methods
| Method | Key Reactants | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole formation via β-diketone + phenylhydrazine | Substituted acetophenones, diethyl oxalate, phenylhydrazine | THF, EtOH, 0 °C to reflux | 70–90 | Forms pyrazole core |
| Thiazole ring synthesis via carbothioamide + phenacyl bromide | Pyrazole carbothioamide, phenacyl bromide | Ethanol, reflux | 70–85 | Builds thiazole ring |
| Ethan-1-ol linker introduction by reduction | Keto or aldehyde intermediates | LiAlH4, THF, RT | 60–80 | Installs hydroxyl group |
| Cyclocondensation with α-haloketones | Pyrazoline-thioamides, α-haloketones | EtOH, Et3N, reflux | 77–87 | Alternative thiazole synthesis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-2-yl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodology :
-
Asymmetric Transfer Hydrogenation : Start with bromination of a ketone precursor (e.g., 1-(2,4-dichlorophenyl)ethan-1-one), followed by condensation with heterocyclic amines (e.g., imidazole). Use RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst for enantioselective reduction to obtain the alcohol moiety .
-
Multicomponent Reactions : Combine thiazole and pyrazole building blocks via Mannich or Suzuki coupling reactions. For example, Mannich reactions using diaza-18-crown-6 derivatives under basic conditions can link heterocycles .
-
Key Parameters : Temperature (70–80°C), solvent (dioxane, ethanol), and catalysts (triethylamine, HCl) critically affect regioselectivity and purity .
- Data Table :
| Route | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | RuCl(p-cymene)[Ts-DPEN] | 65–75 | >98 | |
| Mannich Reaction | Triethylamine | 50–60 | 90–95 |
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodology :
- NMR Analysis : Confirm the presence of pyrazole (δ 7.5–8.5 ppm for aromatic protons) and thiazole (δ 2.1–2.5 ppm for methyl groups) moieties. Integrate signals to verify stoichiometry .
- Mass Spectrometry : Use EI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 236.08).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (e.g., C: 48.2%, H: 4.3%, N: 23.6%, S: 13.9%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected coupling patterns in NMR?
- Methodology :
- Dynamic NMR : Identify rotational barriers in thiazole-pyrazole linkages causing signal splitting (e.g., δ 11.32 ppm for NH protons in thiosemicarbazones) .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve ambiguous NOE correlations or regiochemistry .
- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16) with experimental data to validate tautomeric forms .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
- Methodology :
- Chiral Catalysis : Employ Ru-based catalysts (e.g., Ts-DPEN) for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers. Monitor retention times and UV profiles .
Q. What in vitro assays are suitable for evaluating this compound's biological activity, particularly as a glutaminase 1 (GLS1) inhibitor?
- Methodology :
-
Enzyme Inhibition Assays : Measure IC50 using recombinant GLS1 and glutamate dehydrogenase-coupled detection (absorbance at 340 nm). Compare with known inhibitors like CB-839 .
-
Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) under glutamine-depleted conditions. Use MTT assays to quantify viability .
- Data Table :
| Cell Line | IC50 (µM) | Glutamine Dependency | Reference |
|---|---|---|---|
| MDA-MB-231 | 0.8–1.2 | High | |
| HEK293 | >50 | Low |
Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?
- Methodology :
- Single-Crystal Growth : Use vapor diffusion (e.g., ether into dichloromethane) to obtain high-quality crystals.
- SHELX Suite : Refine structures with SHELXL-2018 for accurate bond lengths/angles. Validate using R-factor (<5%) and residual density maps .
- Mercury Software : Analyze intermolecular interactions (e.g., π-π stacking between thiazole rings) to predict packing efficiency .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives targeting heterocyclic enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses in GLS1’s allosteric pocket. Prioritize derivatives with hydrogen bonds to Arg320 and hydrophobic interactions with Leu319 .
- QSAR Modeling : Train models on IC50 data using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
Methodological Notes
- Contradictions in Data : Discrepancies in NMR coupling constants may arise from dynamic equilibria (e.g., keto-enol tautomerism). Confirm via variable-temperature NMR .
- Synthetic Pitfalls : Trace impurities from incomplete condensation (e.g., residual hydrazine) can skew bioassay results. Purify via flash chromatography (SiO2, ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
